molecular formula C6H7BrN2 B160344 2-Amino-3-bromo-6-methylpyridine CAS No. 126325-46-0

2-Amino-3-bromo-6-methylpyridine

Cat. No.: B160344
CAS No.: 126325-46-0
M. Wt: 187.04 g/mol
InChI Key: JYWWGZAAXTYNRN-UHFFFAOYSA-N
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Description

2-Amino-3-bromo-6-methylpyridine is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . It is a bromopyridine derivative .


Synthesis Analysis

This compound is formed when 2-chloro-6-methylpyridine is heated with bromotrimethylsilane . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular formula of this compound is C6H7BrN2 . The IUPAC name is 3-bromo-6-methylpyridin-2-amine .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 187.04 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass and monoisotopic mass are 185.97926 g/mol . The topological polar surface area is 38.9 Ų .

Scientific Research Applications

Synthesis and Chemical Intermediates

2-Amino-6-bromopyridine and its derivatives, including 2-Amino-3-bromo-6-methylpyridine, play a significant role as intermediates in pharmaceutical and chemical industries. They are involved in various synthesis processes such as diazotization, bromation, oxidation, chlorination, amination, and Hofmann degradation (Xu Liang, 2010).

Drug Discovery and Bromodomain Ligands

In drug discovery, derivatives of 3-amino-2-methylpyridine, a similar compound, have been identified as ligands of the BAZ2B bromodomain. This discovery was made using in silico methods like automatic docking and protein crystallography (J. Marchand, G. Lolli, A. Caflisch, 2016).

Electrocatalytic Carboxylation

A novel electrochemical procedure for the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid to 6-aminonicotinic acid was investigated. This process highlights the potential of using this compound derivatives in green chemistry applications (Q. Feng, Ke‐long Huang, Suqin Liu, X. Wang, 2010).

Crystal Structure Analysis

Studies on the crystal structure of related compounds like 2-amino-6-methylpyridinium 2,2,2-trichloroacetate provide insights into the molecular interactions and properties of these types of compounds, which can be useful in various fields such as materials science and pharmaceuticals (K. S. S. Babu, G. Peramaiyan, M. Nizammohideen, R. Mohan, 2014).

Antimicrobial Activity

Research on compounds like [Ag(2-amino-3-methylpyridine)(2)]NO(3) demonstrates potential antimicrobial properties of this compound derivatives, suggesting their potential use in developing new antimicrobial agents (M. Abu-Youssef, S. Soliman, V. Langer, Y. Gohar, Ahmed A Hasanen, M. Makhyoun, A. Zaky, L. Öhrström, 2010).

Safety and Hazards

2-Amino-3-bromo-6-methylpyridine is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

According to a study, the outcomes of the molecular docking technique suggest that 2-Amino-3-bromo-6-methylpyridine is docked with two target proteins, which is crucial for the emergence of cancer. Therefore, this research paves the door for the development of medicines that are specially formulated .

Properties

IUPAC Name

3-bromo-6-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWWGZAAXTYNRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370295
Record name 2-Amino-3-bromo-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126325-46-0
Record name 2-Amino-3-bromo-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-bromo-6-methylpyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

32.4 g (0.3 mole) of 6-aminopicoline was dissolved in a mixture of 28 g of conc. sulfuric acid and 120 ml of water and the resulting solution was cooled in ice water. 52.8 g (0.33 mole) of bromine was added dropwise to the solution over 30 minutes at 0° C. The reaction solution was stirred for 20 minutes at room temperature and neutralized with cold aqueous NaOH solution. The resultant was filtered and the solid was purified with column chromatography using methylene chloride and ethyl acetate as an eluent to obtain 31 g of the title compound (yield 55%).
Quantity
32.4 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
solvent
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
52.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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